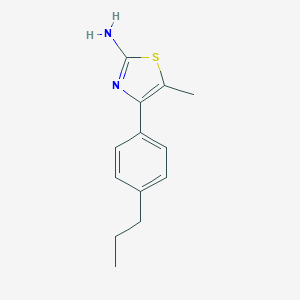

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included .Applications De Recherche Scientifique

Molecular and Electronic Structure Analysis : A study by Özdemir, Dinçer, Cukurovalı, and Büyükgüngör (2009) explored the molecular and electronic structure of a related thiazole compound. They used techniques like NMR, IR, X-ray diffraction, and computational methods to analyze the compound's geometry, vibrational frequencies, and molecular energy profile, providing insights into its structural characteristics (Özdemir et al., 2009).

Synthesis and Stereochemistry : Gebert and Heimgartner (2002) focused on synthesizing enantiomerically pure thiazole derivatives and studying their stereochemical properties. This research has implications for the development of optically active compounds with potential applications in various fields (Gebert & Heimgartner, 2002).

Antimicrobial Activity : Abdelhamid et al. (2010) synthesized new thiazole derivatives and evaluated their antimicrobial activity. This research is significant for developing new antimicrobial agents (Abdelhamid et al., 2010).

Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives as corrosion inhibitors for iron. Their findings contribute to understanding and preventing metal corrosion (Kaya et al., 2016).

Anticancer Evaluation : Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized thiazol-4-amine derivatives to evaluate their anticancer properties. Such studies are crucial in developing new anticancer drugs (Yakantham et al., 2019).

Apoptosis Induction and Anti-Infective Properties : Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives and assessed their role in inducing apoptosis and their anti-infective potential. This research can lead to new treatments for infections and cancer (Bansal et al., 2020).

Thermodynamic and Binding Energy Studies : Dani et al. (2013) conducted studies on the synthesis and characterization of thiadiazole derivatives, providing information on their stability and potential for various applications (Dani et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARHNGNYUDSWBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357088 |

Source

|

| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

438223-45-1 |

Source

|

| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455003.png)

![4-[(2-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B455005.png)

![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B455009.png)

![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B455012.png)

![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455014.png)

![4-[(2,5-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455015.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B455017.png)

![2-amino-8-[4-(pentyloxy)benzylidene]-4-[4-(pentyloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455018.png)

![5-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455019.png)

![methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455024.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455025.png)